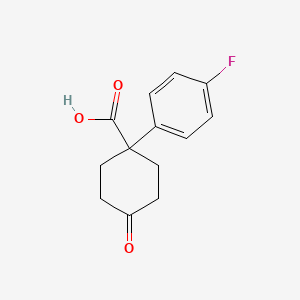

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid

Übersicht

Beschreibung

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a cyclohexanecarboxylic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with cyclohexanone in the presence of a suitable catalyst. The reaction proceeds through an aldol condensation followed by oxidation to yield the desired product. Common reagents used in this synthesis include sodium hydroxide and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve large-scale aldol condensation reactions followed by purification steps such as recrystallization or chromatography to obtain high-purity product. The reaction conditions are optimized to ensure high yield and purity, often involving controlled temperature and pressure settings .

Analyse Chemischer Reaktionen

Nucleophilic Acyl Substitution (Esterification)

The carboxylic acid group undergoes Fischer esterification , a reversible reaction with alcohols under acidic conditions.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Esterification | Alcohol (e.g., methanol) + H⁺ | Reflux, acidic medium | Methyl ester derivative |

Mechanism : Acid catalyzes protonation of the carbonyl oxygen, forming a reactive acylium ion. Nucleophilic attack by the alcohol yields a tetrahedral intermediate, followed by water elimination to form the ester .

Amide Formation

The carboxylic acid reacts with amines to form amides using coupling agents like carbodiimides (e.g., DCC).

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Amidation | Amine + DCC | Room temperature | Amide derivative |

Mechanism : The coupling agent activates the carboxylic acid, enabling nucleophilic attack by the amine. This reaction is critical for synthesizing bioactive derivatives .

Reduction to Primary Alcohol

The carboxylic acid is reduced to a primary alcohol using hydride agents like LiAlH₄ or BH₃/THF.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Reduction | LiAlH₄ or BH₃/THF | Anhydrous conditions | Cyclohexanol derivative |

Mechanism : Hydride attack occurs at the carbonyl carbon, followed by protonation and elimination of water, yielding an alcohol .

Nucleophilic Addition to Ketone

The ketone group reacts with nucleophiles (e.g., Grignard reagents, hydrides) to form secondary alcohols.

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Nucleophilic addition | Grignard reagent (e.g., CH₃MgBr) | Dry ether, reflux | Secondary alcohol derivative |

Mechanism : The nucleophile attacks the electrophilic carbonyl carbon, forming an alkoxide intermediate that protonates to yield the alcohol .

Decarboxylation

Under acidic or thermal conditions, the carboxylic acid undergoes decarboxylation, releasing CO₂ and forming a ketone.

| Reaction Type | Conditions | Product |

|---|---|---|

| Decarboxylation | Heating with acid (e.g., H₂SO₄) | Cyclohexanone derivative |

Mechanism : The β-keto acid undergoes protonation and elimination, leading to CO₂ release and ketone formation .

Wissenschaftliche Forschungsanwendungen

While comprehensive data tables and case studies specifically focusing on the applications of "1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid" are not available in the provided search results, the available information allows us to infer potential applications based on its chemical properties and related compounds.

Chemical Properties

Potential Applications Based on Structural Similarity and Research Context

-

Pharmaceutical Research:

- The presence of a fluorophenyl group and a carboxylic acid moiety suggests potential applications in medicinal chemistry . Fluorine substitution is a common strategy in drug design to alter metabolic stability and improve binding affinity . Carboxylic acids are also frequently present in drug molecules to interact with biological targets.

- Related compounds, such as indomethacin analogs, have been investigated for their potential in treating castrate-resistant prostate cancer (CRPC) . These studies often focus on the inhibitory activity against enzymes like AKR1C3 and COX . "this compound" might be explored in similar contexts due to its structural resemblance to these active compounds .

-

Chemical Synthesis:

- As a substituted cyclohexanecarboxylic acid, this compound can serve as an intermediate in synthesizing more complex molecules . Carboxylic acids are versatile functional groups that can be transformed into various other functionalities, such as esters, amides, and alcohols . The ketone group on the cyclohexane ring also provides an additional site for chemical modification .

- The synthesis of bicyclo[3.2.1]octenones from propargylic carbonates, catalyzed by palladium, demonstrates the utility of fluorophenyl-containing compounds in constructing complex ring systems . "this compound" could potentially be used as a building block in similar palladium-catalyzed reactions .

-

Material Science:

- Fluorinated compounds are of interest in material science due to their unique properties, such as chemical inertness and thermal stability . While the search results do not explicitly mention the use of "this compound" in material science, the presence of the fluorophenyl group suggests it could be explored as a component in specialty polymers or coatings .

Safety and Handling

While specific safety data for "this compound" are not available in the search results, a related compound, 1-(4-Fluorophenyl)cyclopropanecarboxylic acid, is known to be harmful if swallowed and causes skin irritation . Therefore, appropriate precautions, such as wearing protective gloves and eyewear, should be taken when handling "this compound" .

Additional Notes

Wirkmechanismus

The mechanism of action of 1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to interact with biological membranes and proteins, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may interact with enzymes and receptors involved in inflammatory and microbial processes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-Fluorophenylacetic acid: Shares the fluorophenyl group but differs in the rest of the structure.

1-(4-Fluorophenyl)-2,2-dihydroxyethanone: Similar in having a fluorophenyl group but with different functional groups attached.

Uniqueness

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid is unique due to its specific combination of a fluorophenyl group with a cyclohexanecarboxylic acid moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Biologische Aktivität

1-(4-Fluorophenyl)-4-oxocyclohexanecarboxylic acid, with the CAS number 80912-58-9, is a compound that has garnered attention for its potential biological activities, particularly in pharmacological contexts. This article delves into its biological activity, highlighting key research findings, case studies, and relevant data.

- Molecular Formula : C13H13FO3

- Molecular Weight : 236.2400 g/mol

- Chemical Structure : The compound features a cyclohexane ring substituted with a fluorophenyl group and a carboxylic acid functional group, which is crucial for its biological interactions.

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly as an inhibitor of prolylcarboxypeptidase (PRCP), an enzyme implicated in various metabolic disorders. The inhibition of PRCP suggests potential therapeutic applications in obesity and related metabolic syndromes.

Table 1: Biological Activities and Mechanisms

Case Studies and Research Findings

- Prolylcarboxypeptidase Inhibition :

- Anti-inflammatory Potential :

- CNS Effects :

Safety and Toxicology

The safety profile of this compound suggests moderate toxicity when ingested. It is classified under acute toxicity category 4, indicating that it can be harmful if swallowed. Proper handling protocols are recommended to mitigate risks associated with exposure .

Eigenschaften

IUPAC Name |

1-(4-fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13FO3/c14-10-3-1-9(2-4-10)13(12(16)17)7-5-11(15)6-8-13/h1-4H,5-8H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTNKWPQQEPDIFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1=O)(C2=CC=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50620732 | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80912-58-9 | |

| Record name | 1-(4-Fluorophenyl)-4-oxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50620732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.